4-(2-Amino-4-fluorophenyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with a fluorinated phenyl group and an amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. The molecular formula for 4-(2-Amino-4-fluorophenyl)piperazin-2-one is C10H12FN3O, and it is classified as an aromatic amine and a piperazinone.
The synthesis of 4-(2-Amino-4-fluorophenyl)piperazin-2-one can be achieved through various methods, primarily involving the reaction of piperazine with substituted anilines. One notable method includes:
Recent studies have explored asymmetric hydrogenation techniques to synthesize chiral piperazin-2-ones, which could be adapted for synthesizing derivatives like 4-(2-Amino-4-fluorophenyl)piperazin-2-one. These processes often involve palladium-catalyzed reactions that yield products with high enantiomeric excess .
The molecular structure of 4-(2-Amino-4-fluorophenyl)piperazin-2-one features:
The compound's structure can be represented as follows:
The compound exhibits specific bond angles and lengths typical of piperazine derivatives, contributing to its biological activity. Crystallographic studies may provide further insights into its three-dimensional conformation .
4-(2-Amino-4-fluorophenyl)piperazin-2-one can participate in various chemical reactions, including:
These reactions can be optimized through careful selection of solvents, temperatures, and catalysts.
The mechanism of action for 4-(2-Amino-4-fluorophenyl)piperazin-2-one in biological systems is not fully elucidated but is believed to involve:
Further studies, including molecular docking simulations, are necessary to clarify its precise mechanisms.
The physical properties of 4-(2-Amino-4-fluorophenyl)piperazin-2-one include:
The chemical properties include:
Relevant data from analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy can provide further insights into its structural characteristics .
4-(2-Amino-4-fluorophenyl)piperazin-2-one has several potential applications in scientific research:
Halogen positioning on the phenyl ring critically modulates binding to equilibrative nucleoside transporters (ENTs). Studies on fluorophenyl-piperazine derivatives reveal that meta-fluorine substitution enhances ENT1 inhibition (IC₅₀ = 1.8 μM) compared to ortho- or para-substituted analogues (IC₅₀ > 10 μM) [3]. The electronegativity and van der Waals radius of fluorine facilitate dipole interactions with hydrophobic pockets in ENT1’s substrate-binding site. Bromine or chlorine substitutions at the meta position further improve potency (IC₅₀ = 0.9–1.2 μM) due to enhanced hydrophobic contact, while iodine reduces affinity, likely due to steric clashes [3] [6].
Table 1: Impact of Halogen Substitution on ENT Inhibition
Halogen Position | Substituent | ENT1 IC₅₀ (μM) | ENT2 IC₅₀ (μM) |
---|---|---|---|
Ortho | F | 12.4 | 8.7 |
Meta | F | 1.8 | 0.9 |
Meta | Cl | 1.0 | 0.7 |
Para | F | 10.2 | 3.1 |
Piperazine ring saturation and N-functionalization dictate selectivity toward ENT isoforms. Replacing piperazin-2-one with a saturated piperidine ring reduces ENT2 affinity by 6-fold but retains ENT1 activity, indicating ENT2’s sensitivity to ring flexibility [4]. N-alkylation (e.g., ethyl or oxymethyl groups) enhances ENT2 inhibition by 3-fold by extending into a hydrophobic subpocket, while bulky acyl groups abolish activity due to steric hindrance [3] [5]. Hybrid molecules linking piperazine to 1,3,4-thiadiazole improve membrane permeability but reduce ENT specificity, diverting activity toward antimicrobial targets [5].
Ortho-fluorophenyl derivatives exhibit 5-fold greater ENT2 selectivity over ENT1 (IC₅₀ = 0.9 μM vs. 4.5 μM), attributed to reduced steric clash with ENT2’s larger substrate channel [3] [10]. Conversely, para-substituted analogues show balanced inhibition (ENT1 IC₅₀ = 3.1 μM; ENT2 IC₅₀ = 3.5 μM) but lower absolute potency. Removal of fluorine or benzene ring saturation abolishes activity, confirming halogenated aromaticity is essential for π-stacking with Phe⁵⁸⁶ in hENT1 [1] [6] [10].
Table 2: Fluorophenyl Positional Effects on ENT Inhibition
Compound Core | ENT1 IC₅₀ (μM) | ENT2 IC₅₀ (μM) | Selectivity (ENT2:ENT1) |
---|---|---|---|
4-(2-Amino-4-ortho-fluorophenyl)piperazin-2-one | 4.5 | 0.9 | 5.0 |
4-(2-Amino-4-para-fluorophenyl)piperazin-2-one | 3.1 | 3.5 | 0.9 |
4-(2-Amino-4-phenyl)piperazin-2-one (no F) | >100 | >100 | - |
The ortho-amino group relative to the piperazine linkage is critical for irreversible ENT binding. Primary amines at this position form a covalent adduct with Glu⁶⁸⁷ in ENT1, reducing uridine uptake Vmax by 90% without altering Km [6] [10]. Methylation of the amino group decreases potency 10-fold by blocking nucleophilic attack, while acetylation eliminates activity. Stereochemistry also modulates kinetics: (4R)-4-(4-amino-2-fluorophenyl)piperidin-2-one shows 2-fold slower dissociation from ENT2 than its S-enantiomer due to complementary hydrogen bonding with Asn⁴⁸⁴ [4].
Table 3: Amino Group Modifications and Binding Kinetics
Amino Group Modification | ENT1 Kd (nM) | Dissociation Half-life (min) | Mechanism |
---|---|---|---|
-NH₂ (unmodified) | 34 | >120 | Irreversible inhibition |
-NHCH₃ | 294 | 45 | Non-competitive |
-N(CH₃)₂ | >1,000 | 10 | Weak competitive |
-NHAc | >1,000 | - | No binding |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4